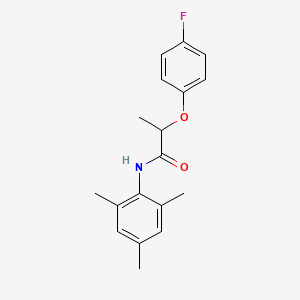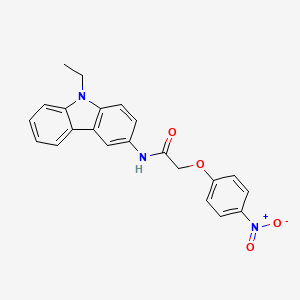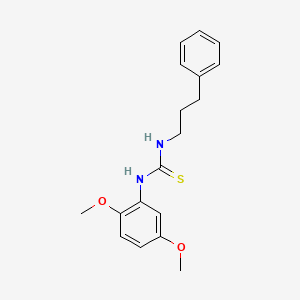
2-(4-fluorophenoxy)-N-mesitylpropanamide
Descripción general
Descripción
2-(4-fluorophenoxy)-N-mesitylpropanamide, also known as FMP, is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the amide family of compounds and has been found to have interesting properties that make it useful in a variety of applications.
Mecanismo De Acción
2-(4-fluorophenoxy)-N-mesitylpropanamide acts on the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of physiological processes. The exact mechanism of action of 2-(4-fluorophenoxy)-N-mesitylpropanamide on the sigma-1 receptor is not fully understood, but it is believed to involve the modulation of intracellular calcium signaling. 2-(4-fluorophenoxy)-N-mesitylpropanamide has also been found to affect the activity of certain ion channels, which could contribute to its effects on physiological processes.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-mesitylpropanamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. 2-(4-fluorophenoxy)-N-mesitylpropanamide has also been found to have an effect on the activity of certain ion channels, which could contribute to its effects on physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-fluorophenoxy)-N-mesitylpropanamide in lab experiments is that it has a high affinity for the sigma-1 receptor, which makes it useful in the study of this protein. 2-(4-fluorophenoxy)-N-mesitylpropanamide has also been found to have an effect on the activity of certain ion channels, which could be useful in the development of new drugs for the treatment of neurological disorders. However, one limitation of using 2-(4-fluorophenoxy)-N-mesitylpropanamide in lab experiments is that it has not been extensively studied in vivo, so its effects on whole organisms are not fully understood.
Direcciones Futuras
There are a number of future directions for the study of 2-(4-fluorophenoxy)-N-mesitylpropanamide. One area of research could be the development of new drugs based on the structure of 2-(4-fluorophenoxy)-N-mesitylpropanamide that target the sigma-1 receptor or ion channels. Another area of research could be the study of the physiological effects of 2-(4-fluorophenoxy)-N-mesitylpropanamide in vivo, which could provide more information about its potential applications in the treatment of neurological disorders. Additionally, the development of new synthesis methods for 2-(4-fluorophenoxy)-N-mesitylpropanamide could lead to more efficient production of this compound.
Aplicaciones Científicas De Investigación
2-(4-fluorophenoxy)-N-mesitylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes. 2-(4-fluorophenoxy)-N-mesitylpropanamide has also been found to have an effect on the activity of certain ion channels, which could be useful in the development of new drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-11-9-12(2)17(13(3)10-11)20-18(21)14(4)22-16-7-5-15(19)6-8-16/h5-10,14H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQSLYIWIHGVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)OC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4724300.png)
![N-{4-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B4724306.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4724324.png)
![6-(2-chlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4724325.png)
![6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4724329.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4724335.png)
![4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4724340.png)
![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4724350.png)
![methyl (3-ethyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-1(4H)-yl)acetate](/img/structure/B4724356.png)
![N-(5-chloro-2-pyridinyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4724363.png)
![4-[(ethylsulfonyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B4724379.png)
